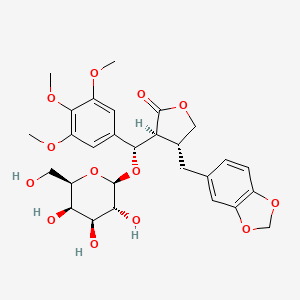
Podorhizol |A-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podorhizol A-D-Glucopyranoside is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Podorhizol A-D-Glucopyranoside typically involves the glycosylation of podorhizol with a glucopyranoside donor. The reaction is usually catalyzed by enzymes such as β-glucosidase or chemical catalysts under specific conditions. For example, the use of p-nitrophenyl α-D-glucopyranoside as a substrate in the presence of α-glucosidase can yield the desired glucoside .
Industrial Production Methods
Industrial production of Podorhizol A-D-Glucopyranoside may involve biotechnological approaches, including the use of engineered enzymes in organic solvents or ionic liquids. These methods can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Podorhizol A-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups in the glucopyranoside moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acetyl chloride and benzoyl chloride are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Podorhizol A-D-Glucopyranoside, such as acetylated or benzoylated glucosides .
Applications De Recherche Scientifique
Podorhizol A-D-Glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in glycosylation studies and enzyme assays.
Biology: The compound is studied for its role in plant defense mechanisms and metabolic pathways.
Medicine: Research has shown potential anti-diabetic properties through the inhibition of α-glucosidase, making it a candidate for diabetes treatment
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Podorhizol A-D-Glucopyranoside primarily involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it beneficial for managing diabetes .
Comparaison Avec Des Composés Similaires
Podorhizol A-D-Glucopyranoside can be compared with other glycosides such as:
Podophillotoxin glucosides: These compounds share a similar glycosidic structure but differ in their aglycone moieties
Mulberrofuran K: Another glycoside with α-glucosidase inhibitory activity, but with a different molecular structure and biological activity.
Podorhizol A-D-Glucopyranoside stands out due to its unique combination of biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H34O13 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22-,23-,24+,25+,28-/m0/s1 |
Clé InChI |
IETDTZKBVWFSKR-JYSHVJSBSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
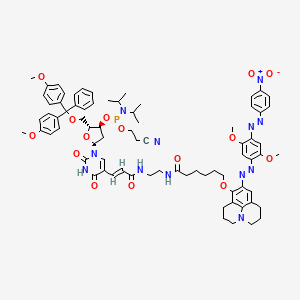

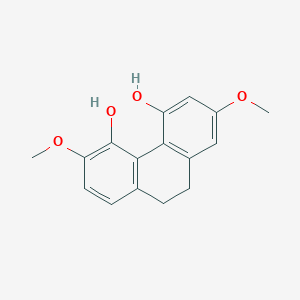

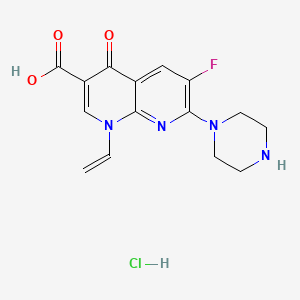

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)

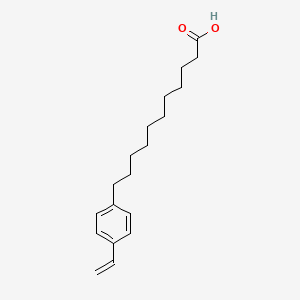

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
